Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate
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Overview
Description
“Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate” is a chemical compound with the CAS Number: 1227407-71-7 . It is used in scientific research and possesses unique properties that make it valuable for various applications, such as drug synthesis and material science exploration.
Molecular Structure Analysis
The molecular weight of “this compound” is 202.23 . Its IUPAC name is the same as the common name . The InChI code is1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 42-45 degrees Celsius . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate is used in the synthesis of various fluoro-functionalized compounds, such as Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, demonstrating its utility in producing complex molecular structures (Shi Qunfeng et al., 2012).
Molecular Structure Analysis : The compound has been utilized in studies to understand the molecular structure and coordination of similar fluoro-compounds, providing insights into chemical bonding and molecular interactions (A. Korlyukov et al., 2008).
Catalysis and Chemical Reactions
Catalytic Applications : Research has shown its derivatives can be effective catalysts, such as in the formylation and methylation of amines using CO2, indicating its potential in green chemistry applications (Zhenzhen Yang et al., 2015).
Chemical Synthesis : It's used in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions and synthesis processes. This includes its use in producing fluoroalkyl amino reagents (Étienne Schmitt et al., 2017).
Drug Development and Medical Research
Intermediate in Drug Synthesis : While excluding specific drug-related information, it's important to note that such compounds serve as intermediates in the synthesis of various biologically active compounds, including potential anticancer drugs (Jianqing Zhang et al., 2019).
Pharmacological Research : Research into similar fluoro-compounds has implications for pharmacological studies, contributing to the understanding of molecular interactions in drug design and development processes.
Safety and Hazards
The safety information for “Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
methyl 1-fluoro-2-oxocyclooctane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOVNLUOJPBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCCC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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